molecular formula C8H16O2 B049856 2-Methylheptanoic acid CAS No. 1188-02-9

2-Methylheptanoic acid

Cat. No.: B049856
CAS No.: 1188-02-9
M. Wt: 144.21 g/mol
InChI Key: NKBWMBRPILTCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylheptanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing eight carbon atoms and a carboxylic acid functional group. The molecular formula of this compound is C8H16O2 , and it has a molecular weight of 144.21 g/mol . This compound is known for its fatty, sour odor and is used in various applications, including as a flavoring agent .

Scientific Research Applications

2-Methylheptanoic acid has several scientific research applications:

Safety and Hazards

2-Methylheptanoic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Methylheptanoic acid is a medium-chain fatty acid

Mode of Action

It is known to be used as a reagent in the synthesis of novel isoniazid derivatives with potent antitubercular activity . This suggests that it may interact with enzymes or receptors involved in the synthesis or function of these derivatives.

Biochemical Pathways

As a medium-chain fatty acid, it may be involved in lipid metabolism and energy production

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 140 °C/40 hPa . Its density is 0.92 g/cm3 at 20 °C , which may influence its distribution and bioavailability in the body.

Result of Action

As a reagent in the synthesis of novel isoniazid derivatives, it may contribute to the antitubercular activity of these compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature may affect its physical state and therefore its bioavailability. It is stable at a storage temperature of 2-30°C . Other environmental factors such as pH and the presence of other compounds may also influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylheptanoic acid can be synthesized through the decarboxylation of methylamyl malonic acid . This process involves the removal of a carboxyl group, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of 2-methylheptanol. This method involves the use of strong oxidizing agents under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Comparison with Similar Compounds

  • 2-Methylhexanoic acid
  • 2-Methylbutanoic acid
  • 2-Methylpentanoic acid

Comparison: 2-Methylheptanoic acid is unique due to its specific chain length and branching, which influence its physical and chemical properties. Compared to shorter-chain analogs like 2-Methylbutanoic acid, it has a higher boiling point and different odor profile. Its longer chain length also affects its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWMBRPILTCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862581
Record name Heptanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

140.00 °C. @ 30.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol)
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.899-0.905
Record name 2-Methylheptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1188-02-9
Record name 2-Methylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C9131FOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15.00 °C. @ 760.00 mm Hg
Record name 2-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 100 ml. of dry tetrahydrofuran containing 11.8 ml. of dry diisopropylamine and 55 ml. of 1.6M n-butyl lithium was added 5.4 ml. of n-heptanoic acid and the mixture allow to stir at room temperature for one hour. The resulting solution was cooled to 0° C. and 7.2 ml. of methyl iodide was added. The reaction was stirred at room temperature under nitrogen for 1.5 hours, and was then poured into 10% hydrochloric acid and extracted with diethyl ether (3×100 ml.). The extracts were combined, washed with 10% hydrochloric acid, water, 20% sodium bisulfite and a brine solution and dried over magnesium sulfate. The solvent was removed in vacuo and the residue, 5.61 g., dissolved in methanol containing 5.1 g. of potassium hydroxide. After stirring overnight the mehtanol was removed and the residue dissolved in 150 ml. of water. The aqueous layer was washed with ether (2×100 ml.) and acidified with 10% hydrochloric acid. The product was extracted with ether, washed with a 20% sodium bisulfite solution and brine and dried over magnesium sulfate. Removal of the ether gave 5.0 g. of the product as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.8 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methylheptanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methylheptanoic acid
Reactant of Route 4
Reactant of Route 4
2-Methylheptanoic acid
Reactant of Route 5
2-Methylheptanoic acid
Reactant of Route 6
2-Methylheptanoic acid
Customer
Q & A

Q1: What is the significance of the structural isomers found in commercially available radiolabeled 2-Methylheptanoic acid ([1-14C]Valproic Acid)?

A1: Research has shown that commercially available radiolabeled this compound, often labeled as [1-14C]Valproic Acid, can contain significant amounts of structural isomers like 2-ethylhexanoic acid and 2-propylpentanoic acid. [] This finding highlights the importance of rigorous quality control in the production of radiolabeled compounds, as the presence of isomers can confound research results, particularly in metabolic studies where accurate tracing of metabolites is crucial.

Q2: How does the structure of this compound relate to its biological activity?

A2: A study comparing the brain uptake of two fluoroalkyl substituted amino acids, (S)-2-amino-7-[(18)F]fluoro-2-methylheptanoic acid ((S)-[(18)F]FAMHep) and (S)-2-amino-7-[(18)F]fluoroheptanoic acid ((S)-[(18)F]FAHep), demonstrated the impact of subtle structural modifications on biological activity. [] The presence of a methyl group on the α-carbon in (S)-[(18)F]FAMHep hindered its recognition by system L amino acid transporters, resulting in significantly lower brain uptake compared to the α-hydrogen substituted analogue, (S)-[(18)F]FAHep. This finding underscores the importance of understanding structure-activity relationships in drug design, particularly for targeting specific tissues like the brain.

Q3: Can you provide an example of this compound being a component of a more complex molecule, and what is the significance of its presence?

A3: this compound is a structural component of globomycin antibiotics, specifically as the fatty acid moiety in SF-1902 A2. [] The length of the alkyl chain in this moiety significantly influences the antibacterial activity of globomycin analogues. While SF-1902 A2 with this compound exhibits some activity, the homologue with the longest alkyl chain (A5) demonstrates maximum potency. This example highlights how this compound can be incorporated into larger structures, and how modifications to its alkyl chain can impact the overall biological activity of the molecule.

Q4: How is this compound being used in analytical chemistry?

A4: Profiling studies on Turkish honeys utilize this compound as a key volatile component for authentication and floral origin determination. [] By analyzing the volatile profile, including this compound, researchers can differentiate between various honey types with high accuracy. This application underscores the value of this compound as a chemical marker in food analysis and quality control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.